molecular formula C7H14ClNO3 B7767975 Morpholin-4-yl-acetic acid methyl esterhydrochloride

Morpholin-4-yl-acetic acid methyl esterhydrochloride

Cat. No.: B7767975
M. Wt: 195.64 g/mol
InChI Key: QQEFVDXETIPWFQ-UHFFFAOYSA-N
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Description

Morpholin-4-yl-acetic acid methyl ester hydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl and a molecular weight of 195.65 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholin-4-yl-acetic acid methyl ester hydrochloride can be synthesized through the esterification of morpholin-4-yl-acetic acid with methanol in the presence of hydrochloric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, the production of morpholin-4-yl-acetic acid methyl ester hydrochloride involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl-acetic acid methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Morpholin-4-yl-acetic acid methyl ester hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of morpholin-4-yl-acetic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release morpholin-4-yl-acetic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholin-4-yl-acetic acid methyl ester hydrochloride is unique due to its specific ester functional group, which allows for versatile chemical modifications and applications. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various industrial and research purposes .

Properties

IUPAC Name

methyl 2-morpholin-4-ium-4-ylacetate;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-8-2-4-11-5-3-8;/h2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEFVDXETIPWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C[NH+]1CCOCC1.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67067-94-1
Record name 4-Morpholineacetic acid, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67067-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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